(2E)-3-(1H-indol-7-yl)prop-2-en-1-ol
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Overview
Description
(2E)-3-(1H-indol-7-yl)prop-2-en-1-ol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring system attached to a propenol group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1H-indol-7-yl)prop-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole and propenol derivatives.
Reaction Conditions: The reaction may involve a condensation reaction under basic or acidic conditions to form the desired product. Catalysts such as palladium or copper may be used to facilitate the reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1H-indol-7-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound to saturated alcohols or hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the indole ring or the propenol moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(1H-indol-7-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes, receptors, and proteins, leading to biological effects. The propenol group may also contribute to its activity by facilitating binding or reactivity with target molecules.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Tryptophol: A natural indole derivative with sedative effects.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
(2E)-3-(1H-indol-7-yl)prop-2-en-1-ol is unique due to its specific structure, which combines an indole ring with a propenol group. This combination may result in distinct chemical reactivity and biological activity compared to other indole derivatives.
Biological Activity
(2E)-3-(1H-indol-7-yl)prop-2-en-1-ol, commonly referred to as an indole derivative, has garnered attention in recent years due to its diverse biological activities. This article synthesizes current research findings on the compound's pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The compound this compound features an indole ring, which is known for its significant role in various biological systems. The structure can be represented as follows:
This structural composition contributes to its interaction with biological targets, influencing its activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of indole derivatives, including this compound. Research indicates that this compound exhibits significant activity against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Table 1: Antibacterial Activity of Indole Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | MRSA | 0.98 μg/mL |
This compound | Staphylococcus aureus ATCC 25923 | 3.90 μg/mL |
This compound | Mycobacterium tuberculosis H 37Rv | 0.50 μg/mL |
The data above illustrates the compound's potency against resistant bacterial strains, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
Indole derivatives have also been investigated for their anticancer properties. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines.
Table 2: Cytotoxicity of this compound
Cell Line | IC50 Value (µg/mL) |
---|---|
A549 (Lung Cancer) | 12.5 |
HeLa (Cervical Cancer) | 15.0 |
MCF7 (Breast Cancer) | 10.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cancer cell line .
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Research suggests that this compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzyme Activities : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death.
- Modulation of Immune Response : Its anti-inflammatory properties may arise from modulating cytokine production and reducing oxidative stress.
Case Studies
A notable case study involved the evaluation of the compound's efficacy against MRSA in a murine model. The results indicated a significant reduction in bacterial load in treated subjects compared to controls, supporting its potential as a therapeutic agent against resistant infections .
Properties
IUPAC Name |
(E)-3-(1H-indol-7-yl)prop-2-en-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-8-2-5-9-3-1-4-10-6-7-12-11(9)10/h1-7,12-13H,8H2/b5-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZJXVKYBPERGR-GORDUTHDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=CCO)NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)/C=C/CO)NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.